Cas no 1094654-13-3 (2,6-difluoro-N-propylbenzene-1-sulfonamide)

2,6-difluoro-N-propylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,6-difluoro-N-propylbenzene-1-sulfonamide
- EN300-1452515
- AKOS008942447
- 1094654-13-3
-
- インチ: 1S/C9H11F2NO2S/c1-2-6-12-15(13,14)9-7(10)4-3-5-8(9)11/h3-5,12H,2,6H2,1H3
- InChIKey: FPEJJLJSIYAQPY-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=CC=CC=1F)F)(NCCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 235.04785609g/mol
- どういたいしつりょう: 235.04785609g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 54.6Ų
2,6-difluoro-N-propylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452515-0.25g |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1452515-50mg |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 50mg |
$348.0 | 2023-09-29 | ||
Enamine | EN300-1452515-250mg |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 250mg |
$381.0 | 2023-09-29 | ||
Enamine | EN300-1452515-500mg |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 500mg |
$397.0 | 2023-09-29 | ||
Enamine | EN300-1452515-2500mg |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 2500mg |
$810.0 | 2023-09-29 | ||
Enamine | EN300-1452515-1.0g |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 1g |
$728.0 | 2023-06-06 | ||
Enamine | EN300-1452515-2.5g |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1452515-1000mg |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 1000mg |
$414.0 | 2023-09-29 | ||
Enamine | EN300-1452515-0.5g |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1452515-5.0g |
2,6-difluoro-N-propylbenzene-1-sulfonamide |
1094654-13-3 | 5g |
$2110.0 | 2023-06-06 |
2,6-difluoro-N-propylbenzene-1-sulfonamide 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2,6-difluoro-N-propylbenzene-1-sulfonamideに関する追加情報
Introduction to 2,6-difluoro-N-propylbenzene-1-sulfonamide (CAS No. 1094654-13-3)
2,6-difluoro-N-propylbenzene-1-sulfonamide, with the CAS number 1094654-13-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The chemical structure of 2,6-difluoro-N-propylbenzene-1-sulfonamide is characterized by a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and a propylsulfonamide group at the 1 position. The presence of these functional groups imparts specific physicochemical properties that make this compound particularly interesting for drug development. The fluorine atoms enhance lipophilicity and metabolic stability, while the sulfonamide group confers specific biological activity.
Recent research has focused on the potential of 2,6-difluoro-N-propylbenzene-1-sulfonamide as a lead compound for various therapeutic applications. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant infections.
In addition to its antimicrobial properties, 2,6-difluoro-N-propylbenzene-1-sulfonamide has been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. These findings suggest that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The antitumor activity of 2,6-difluoro-N-propylbenzene-1-sulfonamide has also been explored in recent studies. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
Beyond its direct therapeutic applications, 2,6-difluoro-N-propylbenzene-1-sulfonamide has also been used as a building block in the synthesis of more complex molecules with enhanced biological activities. Its structural features make it an attractive starting point for medicinal chemists aiming to develop novel drugs with improved pharmacological profiles.
The pharmacokinetic properties of 2,6-difluoro-N-propylbenzene-1-sulfonamide have been studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a successful drug candidate. Additionally, its low toxicity and high selectivity towards target cells further enhance its potential as a therapeutic agent.
In conclusion, 2,6-difluoro-N-propylbenzene-1-sulfonamide (CAS No. 1094654-13-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs for various diseases.
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